C.I.Solvent Black 46
Description
C.I. Solvent Black 46 (CAS No. 65294-17-9) is a high-molecular-weight solvent dye with the molecular formula C₄₃H₄₄N₆O₃S and a molecular weight of 724.91 g/mol . It exhibits a logP value of 10.363, indicating strong hydrophobicity, and is used extensively in non-polar matrices such as plastics, polymers, lubricants, printing inks, and fuels . Key properties include:
- Light Fastness: 6–7 (excellent resistance to fading under UV exposure)
- Acid/Alkali/Water Resistance: Rated 5 (on a scale where 5 denotes maximum stability)
- Density: 1.45 g/cm³
- Volatile Matter: ≤1.0% at 105°C .
Its complex structure, featuring eight rotatable bonds and a high molecular complexity score of 1060, enables diverse industrial applications, including transparent coatings and masterbatch pigments .
Properties
CAS No. |
149315-87-7 |
|---|---|
Molecular Formula |
C34H44O20 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Solvent Black Dyes
Structural and Functional Differences
C.I. Solvent Black 7 (Nigrosine Base EX)
- CAS No.: 50415:1 (oil-soluble variant)
- Structure : Aniline-based azine condensed mixture .
- Properties: Solubility: Oil-soluble (vs. broader organic solvent compatibility of Solvent Black 46) Applications: Shoe polish, rubber, and printing inks . Light Fastness: Not explicitly reported but inferred to be lower than Solvent Black 46 due to simpler molecular design.
C.I. Solvent Black 5 (Alcohol-Soluble Aniline Black)
- CAS No.: Not explicitly listed; classified under GB standards as alcohol-soluble .
- Applications : Textiles, inks, and plastics.
- Key Difference: Limited to alcohol-based systems, whereas Solvent Black 46 is compatible with non-polar solvents like gasoline and wax .
C.I. Solvent Black 29 (VALIFAST BLACK 3806/3807)
- Structure : Trimethylbenzylammonium salt of Solvent Black 29 .
- Applications : High-performance inks and coatings.
- Differentiator: Ionic salt formulation enhances solubility in polar solvents, contrasting with Solvent Black 46’s non-ionic, hydrophobic nature.
C.I. Solvent Black 43 (Spiron Black GMH)
Performance Metrics
Environmental and Industrial Considerations
- Adsorption Behavior : While studies on Acid Black 1 (an azo dye) show adsorption on volcanic rock and pearlite via Langmuir/Freundlich models , solvent dyes like Solvent Black 46 likely follow similar mechanisms but with higher persistence due to hydrophobicity.
- Toxicity : Acid Black 1 inhibits soil microbial activity , but solvent dyes like Solvent Black 46 may accumulate in hydrophobic environments (e.g., sediments) due to low water solubility .
- Waste Management : Solvent Black 46’s stability necessitates advanced adsorption techniques (e.g., activated carbon or pearlite) for removal from industrial effluents .
Q & A
Basic: What spectroscopic and chromatographic methods are validated for identifying and quantifying C.I.Solvent Black 46 in complex mixtures?
Methodological Answer :
UV-Vis spectroscopy (absorption maxima in the 500-700 nm range) and High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns are standard methods. For quantification, prepare calibration curves using purified reference standards and validate via spike-recovery experiments in representative matrices (e.g., industrial solvents or environmental samples). Confirm peak purity using diode-array detectors (DAD) in HPLC .
Advanced: How can discrepancies in reported molar extinction coefficients (ε) of this compound across studies be systematically resolved?
Methodological Answer :
Discrepancies often arise from solvent polarity, pH variations, or instrument calibration differences. To resolve this:
Replicate measurements under standardized conditions (e.g., solvent: ethanol, 25°C, pH 7).
Cross-validate using multiple instruments and reference standards.
Apply statistical meta-analysis to published data, accounting for outliers via Grubbs’ test or robust regression models .
Basic: What synthetic pathways are documented for this compound, and what are their yield optimization challenges?
Methodological Answer :
The compound is typically synthesized via diazo coupling reactions between specific aromatic amines and naphthol derivatives. Key challenges include:
- Side reactions : Control reaction temperature (0-5°C) to minimize diazonium salt decomposition.
- Yield optimization : Use excess coupling agent (e.g., 1.2 equivalents) and monitor reaction progress via thin-layer chromatography (TLC). Documented yields range from 60–85% in peer-reviewed syntheses .
Advanced: How can computational models (e.g., DFT or QSAR) predict the solvent-dependent aggregation behavior of this compound?
Methodological Answer :
Density Functional Theory (DFT) can model solvation effects by calculating Gibbs free energy changes in solvents like toluene vs. DMF. Pair with experimental validation:
Measure aggregation via dynamic light scattering (DLS) in varying solvents.
Compare computational predictions (e.g., solvatochromic shifts) with empirical UV-Vis spectra.
Use Quantitative Structure-Activity Relationship (QSAR) models to correlate solvent polarity parameters (Hildebrand solubility) with aggregation thresholds .
Basic: What are the established protocols for assessing the photostability of this compound under UV exposure?
Methodological Answer :
Expose samples to UV light (e.g., 365 nm) in a controlled chamber and monitor degradation via:
- Kinetic studies : Track absorbance changes at λmax over time.
- Degradation products : Identify via LC-MS and compare with fragmentation libraries.
- Control variables : Maintain consistent irradiance (W/m²) and temperature (25°C) .
Advanced: What experimental designs can isolate the mechanistic role of trace metal ions in catalyzing this compound degradation?
Methodological Answer :
Use a fractional factorial design to test metal ions (e.g., Fe³⁺, Cu²⁺) at ppm levels:
Prepare metal-free solvent controls (purified via chelex resin).
Spike samples with individual/combined metal ions.
Monitor degradation rates via pseudo-first-order kinetics.
Characterize reactive oxygen species (ROS) using electron paramagnetic resonance (EPR) to confirm redox pathways .
Basic: How is the solubility profile of this compound characterized across different solvent systems?
Methodological Answer :
Use the shake-flask method:
Saturate solvents (e.g., ethanol, acetone, hexane) with the compound.
Filter and quantify dissolved solute via gravimetric analysis or HPLC.
Correlate solubility with solvent polarity indices (e.g., Hansen solubility parameters). Tabulate data to identify optimal solvents for industrial formulations .
Advanced: What strategies reconcile conflicting ecotoxicity data for this compound in aquatic ecosystems?
Methodological Answer :
Address variability via:
Standardized bioassays : Use OECD guidelines for Daphnia magna or algal growth inhibition tests.
Environmental fate modeling : Predict bioavailability using log P (octanol-water partition coefficient) and hydrolysis half-life data.
Meta-analysis : Stratify existing studies by test organism, exposure duration, and metabolite interference .
Basic: What are the key challenges in reproducing published spectral data (e.g., NMR, IR) for this compound?
Methodological Answer :
Common issues include solvent impurities, tautomerism, and instrument resolution. Mitigate by:
- Using deuterated solvents (e.g., DMSO-d6) with purity >99.9%.
- Recording spectra at controlled temperatures (e.g., 25°C) to minimize tautomeric shifts.
- Validating peak assignments against computational predictions (e.g., IR frequency DFT calculations) .
Advanced: How can machine learning optimize the synthesis of this compound derivatives with enhanced lightfastness?
Methodological Answer :
Train models on existing datasets (e.g., substituent effects on degradation rates):
Input variables: Substituent electronegativity, steric bulk, and conjugation length.
Output: Predicted half-life under UV exposure.
Validate via high-throughput robotic synthesis and accelerated aging tests. Publish parameter sensitivity analyses to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
